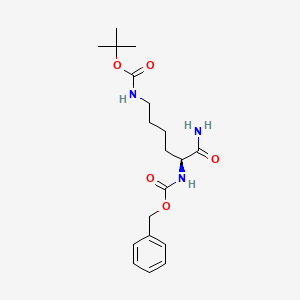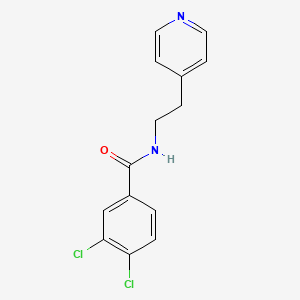
1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid is a chemical compound with the formula C8H9N3O2 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidinyl group attached to an azetidine ring, which is further connected to a carboxylic acid group . The molecular weight of this compound is 179.18 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, similar compounds have been involved in reactions such as aza-Michael addition .作用機序
The mechanism of action of 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid is not fully understood. However, it has been proposed that this compound may act as an inhibitor of enzymes involved in the biosynthesis of nucleotides, which are essential for cell growth and proliferation. This compound has also been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2).
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. This compound has also been shown to have a protective effect on the liver and kidneys.
実験室実験の利点と制限
One of the main advantages of 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid is its versatility as a scaffold for the development of peptidomimetic compounds. This compound can be easily modified to introduce different functional groups, which can be used to enhance the activity and selectivity of the resulting compounds. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid. One potential area of focus is the development of this compound-based compounds for the treatment of cancer. Another potential area of focus is the development of this compound-based compounds for the treatment of bacterial and fungal infections. Additionally, there is potential for the development of this compound-based compounds for the treatment of inflammatory diseases such as arthritis. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in drug discovery and development.
Conclusion:
In conclusion, this compound is a versatile molecule that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound has been shown to exhibit a variety of biochemical and physiological effects, including antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been investigated as a scaffold for the development of peptidomimetic compounds. Further research is needed to fully understand the potential of this compound and to explore its potential applications in drug discovery and development.
合成法
The synthesis of 1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid involves the reaction of pyrimidine-4-carboxylic acid with azetidine-3-carboxylic acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction proceeds through the formation of an amide bond between the two carboxylic acid groups, resulting in the formation of this compound.
科学的研究の応用
1-(Pyrimidin-4-yl)azetidine-3-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. This compound has also been investigated for its potential as a scaffold for the development of peptidomimetic compounds.
Safety and Hazards
特性
IUPAC Name |
1-pyrimidin-4-ylazetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c12-8(13)6-3-11(4-6)7-1-2-9-5-10-7/h1-2,5-6H,3-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVYHOYLFKONGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone](/img/structure/B2852920.png)


![tert-butyl (1R,3R,5S,7S/1S,3S,5R,7R)-4,4,7-trimethyl-9-oxo-8-azatricyclo[5.2.0.03,5]nonane-8-carboxylate](/img/structure/B2852927.png)
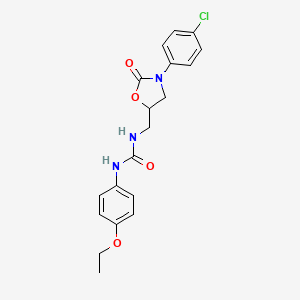
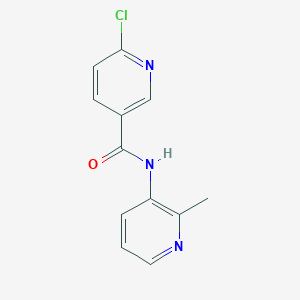
![(2E)-N-[4-(diethylsulfamoyl)anilino]-1,3-benzothiazole-2-carboximidoyl cyanide](/img/structure/B2852933.png)
![(1H-Pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2852934.png)
![1-benzyl-N-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2852935.png)
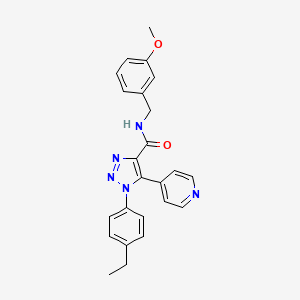
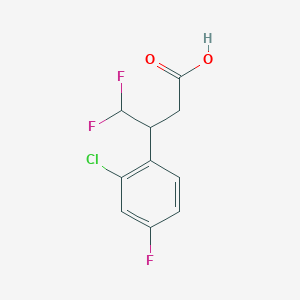
![N-butyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-methylacetamide](/img/structure/B2852939.png)
